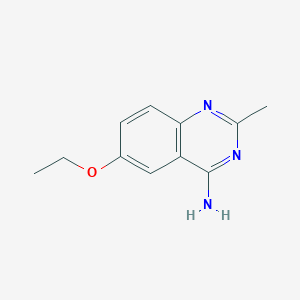

6-Ethoxy-2-methylquinazolin-4-amine

Description

Significance of the Quinazoline (B50416) Core in Medicinal Chemistry and Drug Discovery

The quinazoline ring system, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the design and discovery of new drugs. mdpi.compnrjournal.com Its structural rigidity, coupled with the presence of nitrogen atoms that can act as hydrogen bond acceptors, provides an ideal framework for interacting with various biological targets. pnrjournal.com This inherent versatility has allowed medicinal chemists to synthesize a vast library of quinazoline derivatives with a wide array of therapeutic applications. mdpi.commdpi.com The ability to easily modify the quinazoline core at various positions allows for the fine-tuning of its pharmacological properties, making it a highly attractive scaffold for drug development. nih.gov

Overview of Bioactive Quinazoline Derivatives and Their Pharmacological Potential

The pharmacological potential of quinazoline derivatives is extensive and well-documented. These compounds have been shown to exhibit a wide spectrum of biological activities, positioning them as promising candidates for treating a multitude of diseases. wisdomlib.orgnih.gov

Table 1: Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Description | References |

| Anticancer | Many quinazoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways involved in tumor growth and proliferation. Some have been approved by the FDA for clinical use. | nih.gov |

| Anti-inflammatory | Quinazoline-based compounds have shown significant anti-inflammatory effects, making them potential treatments for inflammatory disorders. | mdpi.com |

| Antimicrobial | The quinazoline scaffold has been incorporated into molecules with broad-spectrum antibacterial and antifungal properties. | mdpi.comorientjchem.org |

| Antiviral | Certain quinazoline derivatives have exhibited promising antiviral activity, including against the human immunodeficiency virus (HIV). | mdpi.comresearchgate.net |

| Anticonvulsant | Research has indicated the potential of quinazoline derivatives in the management of seizures. | wisdomlib.orgresearchgate.net |

| Other Activities | The therapeutic potential of quinazolines extends to analgesic, antidiabetic, antimalarial, and antihypertensive activities, among others. | mdpi.comnih.gov |

The diverse pharmacological profile of quinazoline derivatives underscores their importance in medicinal chemistry. The continuous exploration of this scaffold is crucial for the discovery of novel and more effective therapeutic agents.

Current Research Landscape Pertaining to 6-Ethoxy-2-methylquinazolin-4-amine and Related Analogs

Within the vast family of quinazolines, specific analogs are gaining attention for their unique biological properties. While extensive research exists on the broader quinazoline class, the specific compound This compound is part of an emerging area of investigation. Research into related analogs, such as those with different substitutions on the quinazoline core, provides valuable insights into the structure-activity relationships that govern their biological effects.

For instance, studies on various 4-anilinoquinazoline (B1210976) derivatives have shown significant cytotoxic activity against cancer cell lines. ijcce.ac.ir The substitution at the 6-position, such as a methoxy (B1213986) group, has been explored in the context of anticancer activity. ijcce.ac.ir Furthermore, the synthesis and biological evaluation of 2-methyl-3-aminoquinazolin-4(3H)-ones have revealed compounds with notable analgesic and anti-inflammatory properties. researchgate.net The reactivity of related compounds like 2-ethoxy-4-chloroquinazoline has also been studied to synthesize novel quinazoline derivatives. researchgate.net

While direct and extensive research specifically on this compound is not yet widely published, the existing body of work on closely related structures suggests a promising avenue for future investigation. The presence of the ethoxy group at the 6-position and the methyl group at the 2-position could confer unique pharmacological properties that warrant dedicated study.

Defining the Academic Research Objectives for this compound Investigation

Given the established importance of the quinazoline scaffold and the promising indications from related analogs, a focused investigation into this compound is a logical and compelling next step. The primary academic research objectives for such an investigation would be to:

Synthesize and Characterize: Develop efficient and scalable synthetic routes for this compound and its analogs. Thoroughly characterize the synthesized compounds using modern analytical techniques to confirm their structure and purity.

Biological Screening: Conduct comprehensive in vitro and in vivo screening to evaluate the pharmacological potential of this compound across a range of biological targets. This would include, but not be limited to, anticancer, anti-inflammatory, and antimicrobial assays.

Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of this compound to understand how different functional groups and their positions on the quinazoline ring influence its biological activity. This will aid in the rational design of more potent and selective derivatives.

Mechanism of Action Studies: For any identified bioactive compounds, elucidate the underlying mechanism of action. This involves identifying the specific molecular targets and pathways through which the compound exerts its therapeutic effect.

In Silico Modeling: Employ computational methods such as QSAR and molecular docking to predict the biological activity of new derivatives and to understand the binding interactions between the compounds and their biological targets. researchgate.net

By systematically addressing these research objectives, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective medicines based on the versatile quinazoline scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

6-ethoxy-2-methylquinazolin-4-amine |

InChI |

InChI=1S/C11H13N3O/c1-3-15-8-4-5-10-9(6-8)11(12)14-7(2)13-10/h4-6H,3H2,1-2H3,(H2,12,13,14) |

InChI Key |

NENKYGMZYZQONJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N=C2N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Ethoxy 2 Methylquinazolin 4 Amine

Review of Established Synthetic Routes to Quinazoline (B50416) and 4-Aminoquinazoline Derivatives

The synthesis of the quinazoline scaffold is a well-established area of organic chemistry, with several named reactions and modern methodologies developed over the years. Classical methods include the Bischler, Riedel, and Niementowski syntheses. openmedicinalchemistryjournal.com The Niementowski quinazolinone synthesis, for instance, involves the condensation of anthranilic acids with amides. tandfonline.com A common two-step procedure for preparing 2-methyl-quinazolin-4(3H)-ones involves the cyclization of anthranilic acid with acetic anhydride (B1165640) to form an intermediate benzoxazinone (B8607429), which is then reacted with an amine. tandfonline.comscilit.comresearchgate.net

Modern synthetic strategies often employ multicomponent reactions (MCRs) and metal-catalyzed cross-coupling reactions to build the quinazoline core with greater efficiency and complexity. openmedicinalchemistryjournal.com Catalytic systems involving copper, palladium, iron, and ruthenium have been successfully used. organic-chemistry.org For example, copper-catalyzed cascade reactions of (2-bromophenyl)methylamines with amidine hydrochlorides provide an efficient route to quinazolines through sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org

The synthesis of 4-aminoquinazoline derivatives, a key pharmacophore in medicinal chemistry, often involves the conversion of a 4-chloroquinazoline (B184009) intermediate. nih.govscispace.com This intermediate is highly reactive towards nucleophilic substitution by various amines. scispace.com Another approach involves the direct cyclization of 2-aminobenzonitriles with various reagents. For instance, a patent describes the synthesis of a complex 4-aminoquinazoline derivative by coupling an N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine intermediate with an aniline (B41778) derivative. google.com

Table 1: Comparison of Selected Synthetic Routes for Quinazoline Derivatives

| Synthetic Method | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| Niementowski Reaction | Anthranilic acid, Amides | Classical method for quinazolin-4-ones. | tandfonline.com |

| Two-Step Benzoxazinone Route | Anthranilic acid, Acetic anhydride, Amines | Forms a benzoxazinone intermediate; versatile for 2-substituted quinazolinones. | tandfonline.comscilit.com |

| Multicomponent Reactions (MCRs) | Aldehydes, 2-Aminoaryl ketones, Ammonium (B1175870) acetate | High atom economy, convergent synthesis. | tandfonline.com |

| Copper-Catalyzed Cascade | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Utilizes air as an oxidant; forms multiple bonds in one pot. | organic-chemistry.org |

| Metal-Free Oxidation | o-Aminobenzylamines, Benzylamines | Uses salicylic (B10762653) acid as an organocatalyst and O2 as the oxidant. | nih.gov |

| Aqueous CO2 Cyclization | 2-Aminobenzonitriles, Carbon dioxide | Catalyst-free reaction in water; green and simple. | rsc.org |

Targeted Synthesis of 6-Ethoxy-2-methylquinazolin-4-amine

Detailed Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound suggests logical disconnections to identify plausible starting materials. The primary target structure can be disconnected at the C4-N bond, leading to a 4-chloro-6-ethoxy-2-methylquinazoline (B11881694) intermediate and ammonia (B1221849). This 4-chloro intermediate is a common precursor in quinazoline chemistry, readily prepared from the corresponding quinazolin-4-one.

Further disconnection of the quinazolin-4-one, specifically the pyrimidine (B1678525) ring, points to two main synthetic strategies. A retrosynthetic approach based on the work of Niementowski or similar cyclizations would break the N1-C2 and C2-N3 bonds, leading back to a 2-amino-5-ethoxybenzoic acid derivative (an anthranilic acid derivative) and a synthon for the 2-methyl and 4-amino groups, such as acetamidine. researchgate.netresearchgate.net

Alternatively, a disconnection based on the construction from a 2-aminobenzonitrile (B23959) derivative is also highly viable. This approach breaks the N3-C4 and N1-C2 bonds, identifying 2-amino-5-ethoxybenzonitrile (B112762) as a key starting material. This nitrile can then be cyclized with a suitable C1 and C2 fragment source to build the final heterocyclic system.

Multi-Step Reaction Pathways and Optimized Reaction Conditions for this compound

Based on established methodologies, a plausible multi-step pathway for the synthesis of this compound can be proposed, starting from commercially available 4-ethoxyaniline.

Proposed Synthetic Pathway:

Synthesis of 2-Amino-5-ethoxybenzoic acid: This key intermediate can be synthesized from 4-ethoxyaniline through a sequence of acetylation, nitration, hydrolysis, diazotization, and cyanation (Sandmeyer reaction), followed by hydrolysis of the nitrile to a carboxylic acid and reduction of the nitro group.

Formation of the Benzoxazinone Intermediate: The resulting 2-amino-5-ethoxybenzoic acid is reacted with acetic anhydride. This reaction leads to the formation of 2-acetylamino-5-ethoxybenzoic acid, which upon heating undergoes cyclodehydration to yield 6-ethoxy-2-methyl-4H-3,1-benzoxazin-4-one. This is a standard method for creating the core structure needed for 2-methyl-substituted quinazolinones. tandfonline.comresearchgate.net

Amination to form the Quinazolinone: The benzoxazinone intermediate is then treated with a solution of ammonia in ethanol (B145695) and heated, leading to ring-opening and subsequent recyclization to form 6-ethoxy-2-methylquinazolin-4(3H)-one.

Chlorination: The quinazolinone is converted to the highly reactive intermediate, 4-chloro-6-ethoxy-2-methylquinazoline. This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide. scispace.comatlantis-press.com

Final Amination: The final step involves the nucleophilic displacement of the chlorine atom at the C4 position. The 4-chloro intermediate is reacted with ammonia (often using a solution of ammonia in an alcohol or an ammonium salt) to yield the target compound, this compound.

Optimization of Reaction Conditions: The optimization of reaction conditions is critical for achieving high yields. Studies on the synthesis of similar compounds, such as 4-methylquinazoline (B149083), have shown that the choice of catalyst, temperature, and reactant ratios are key factors. journalirjpac.comindexcopernicus.com

Table 2: Factors for Optimization in Quinazoline Synthesis

| Parameter | Condition/Reagent | Effect | Reference(s) |

|---|---|---|---|

| Catalyst | Lewis acids (e.g., BF₃-Et₂O) or protic acids (e.g., acetic acid) | Can significantly improve yields in cyclization steps. BF₃-Et₂O was found to be superior in certain cases. | journalirjpac.comindexcopernicus.com |

| Temperature | 150°C | Found to be optimal for a specific 4-methylquinazoline synthesis; higher temperatures led to decomposition and lower yields. | indexcopernicus.com |

| Reactant Ratio | 1:52 weight ratio of 2-aminoacetophenone (B1585202) to formamide (B127407) | A large excess of formamide was found to be optimal for driving the reaction to completion. | journalirjpac.comindexcopernicus.com |

| Reaction Time | 6 hours | Optimized time to maximize yield without significant byproduct formation. | journalirjpac.comindexcopernicus.com |

Strategies for Enhancing Synthetic Yields and Purity of this compound

To maximize the yield and purity of the final product, several strategies can be employed throughout the synthetic sequence. researchgate.net

Purification of Intermediates: Ensuring the purity of each intermediate, such as the 2-amino-5-ethoxybenzoic acid and the 4-chloro-6-ethoxy-2-methylquinazoline, is essential. Impurities can interfere with subsequent steps and complicate the final purification.

Anhydrous Conditions: The chlorination step using phosphorus oxychloride is highly sensitive to moisture. Performing this reaction under strictly anhydrous conditions is crucial to prevent the decomposition of the reagent and the formation of unwanted byproducts.

Controlled Addition: During the final amination step, the slow and controlled addition of the amine to the 4-chloroquinazoline solution can help to manage the exothermicity of the reaction and minimize side reactions.

Chromatographic Purification: The final product may require purification by column chromatography to remove any unreacted starting materials or byproducts. The choice of solvent system for chromatography would be determined through preliminary analysis by thin-layer chromatography (TLC).

Recrystallization: Recrystallization from a suitable solvent system is a final, effective method for obtaining a highly pure, crystalline product.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry approaches have been developed for the synthesis of quinazolines and could be adapted for the preparation of this compound. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. openmedicinalchemistryjournal.comscilit.com This has been successfully applied to the synthesis of various quinazolinone derivatives.

Deep Eutectic Solvents (DES): Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, can serve as biodegradable and low-cost reaction media, replacing volatile and hazardous organic solvents. tandfonline.comscilit.com They have been used effectively in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Metal-Free Catalysis: To avoid the use of potentially toxic and expensive heavy metals, organocatalytic systems have been developed. For example, a metal-free method for synthesizing 2-substituted quinazolines uses salicylic acid to catalyze the oxidative condensation of o-aminobenzylamines with atmospheric oxygen as the terminal oxidant. nih.gov

Aqueous Synthesis: A particularly green method involves the reaction of 2-aminobenzonitriles with carbon dioxide in water, without any catalyst, to produce quinazoline-2,4(1H,3H)-diones in excellent yields. rsc.org While this produces a dione, it highlights the potential for using water as a benign solvent in quinazoline synthesis.

Table 3: Green Chemistry Strategies for Quinazoline Synthesis

| Strategy | Description | Advantages | Reference(s) |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduced reaction times, higher yields, often solvent-free. | openmedicinalchemistryjournal.comscilit.com |

| Deep Eutectic Solvents (DES) | Using mixtures like choline chloride:urea as the solvent. | Biodegradable, low toxicity, low cost. | tandfonline.comscilit.com |

| Organocatalysis | Employing small organic molecules (e.g., salicylic acid) as catalysts. | Avoids heavy metals, often uses air as the oxidant. | nih.gov |

| Aqueous, Catalyst-Free Reactions | Using water as the solvent without any added catalyst. | Environmentally benign, simple, cost-effective. | rsc.org |

Derivatization and Functionalization Strategies for the this compound Core

The this compound core possesses several sites amenable to chemical modification, allowing for the synthesis of a library of derivatives.

Functionalization of the 4-Amino Group: The primary amine at the C4 position is a key site for derivatization. It can undergo a wide range of reactions, including:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation/Arylation: Reaction with alkyl or aryl halides to produce secondary or tertiary amines.

Schiff Base Formation: Condensation with various aldehydes and ketones to form imines (Schiff bases), which can serve as versatile intermediates for further transformations. tandfonline.com

Modification of the Benzene (B151609) Ring: The benzene portion of the quinazoline ring can undergo electrophilic aromatic substitution. The existing ethoxy and amino groups are activating and ortho-, para-directing. However, the precise location of further substitution would depend on the reaction conditions and the steric hindrance from the existing substituents.

Reactions at the 2-Methyl Group: The methyl group at the C2 position can potentially be functionalized, for example, through oxidation or halogenation under specific conditions, though this is generally less straightforward than reactions at the amino group or the aromatic ring.

The reactivity of the related 2-ethoxy-4-chloroquinazoline has been explored with various nucleophiles, including thiosemicarbazide (B42300) and hydrazine (B178648) hydrate, leading to a range of novel triazolo[1,5-c]quinazoline derivatives. scispace.com This demonstrates the versatility of the quinazoline scaffold for creating diverse and complex heterocyclic systems.

Modifications at the 6-Ethoxy Position

The 6-ethoxy group, an electron-donating substituent on the benzene portion of the quinazoline ring, can be a site for chemical modification, primarily through ether cleavage to reveal a phenolic hydroxyl group. This transformation unlocks a new point for diversification.

Detailed Research Findings:

The cleavage of aryl ethers, such as the 6-ethoxy group, is a common transformation in organic synthesis. Standard methods typically involve strong acids or Lewis acids. Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl or ethyl ethers at low temperatures. Another common reagent is hydrobromic acid (HBr), often in acetic acid, which requires heating.

Once the 6-hydroxy-2-methylquinazolin-4-amine is formed, the phenolic hydroxyl group can undergo a range of reactions:

O-Alkylation: The hydroxyl group can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to introduce new ether functionalities.

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields ester derivatives.

Williamson Ether Synthesis: This classic method can be employed to form a variety of new ether linkages.

These modifications allow for the modulation of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical in the context of medicinal chemistry.

Table 1: Potential Modifications at the 6-Ethoxy Position

| Transformation | Reagents | Product Class | Notes |

|---|---|---|---|

| Ether Cleavage | BBr₃, CH₂Cl₂ | 6-Hydroxy-2-methylquinazolin-4-amine | Forms an intermediate phenol (B47542) for further functionalization. |

| O-Alkylation (from phenol) | Alkyl halide (e.g., R-Br), K₂CO₃, Acetone | 6-Alkoxy-2-methylquinazolin-4-amine | Introduces diverse alkyl or substituted alkyl chains. |

| O-Acylation (from phenol) | Acyl chloride (e.g., R-COCl), Pyridine | 6-Acyloxy-2-methylquinazolin-4-amine | Forms ester derivatives. |

Modifications at the 2-Methyl Position

The 2-methyl group on the quinazoline ring is particularly reactive due to the influence of the adjacent nitrogen atoms, which acidify the methyl protons. This allows for a range of C-H functionalization reactions. researchgate.net

Detailed Research Findings:

The functionalization of 2-methyl azaarenes is a well-established field in heterocyclic chemistry. researchgate.net The methyl group can be deprotonated using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a nucleophilic carbanion. researchgate.netacs.org This intermediate can then react with various electrophiles.

Key transformations include:

Condensation with Aldehydes: In a reaction analogous to the aldol (B89426) condensation, the 2-methyl group can react with aromatic or aliphatic aldehydes, often under acidic or basic conditions, to form styryl or alkenyl derivatives. This is a common strategy for extending the conjugation of the system.

Oxidation: The methyl group can be oxidized to an aldehyde (2-formylquinazoline) using reagents like selenium dioxide (SeO₂) or through Kornblum oxidation, which involves initial iodination followed by treatment with DMSO. researchgate.net This aldehyde is a versatile intermediate for further reactions, such as reductive amination or Wittig reactions.

Alkylation: The lithiated intermediate can be trapped with alkyl halides to introduce longer alkyl chains at the 2-position.

These C(sp³)–H functionalization strategies provide efficient access to a wide library of derivatives without needing to build the quinazoline ring from scratch. nih.govacs.org

Table 2: Potential Modifications at the 2-Methyl Position

| Transformation | Reagents | Product Class | Notes |

|---|---|---|---|

| Condensation | Aromatic Aldehyde (Ar-CHO), Acetic Anhydride | 2-Styryl-6-ethoxyquinazolin-4-amine | Extends the π-system of the molecule. |

| Oxidation | Iodine, DMSO | 6-Ethoxy-2-formylquinazolin-4-amine | Via Kornblum oxidation. researchgate.net |

| Deprotonation/Alkylation | 1. n-BuLi or LDA 2. Alkyl Halide (R-X) | 2-Alkyl-6-ethoxyquinazolin-4-amine | Requires strong base to generate the carbanion. researchgate.net |

Transformations at the 4-Amine Group

The 4-amino group is a primary aromatic amine and thus serves as a versatile handle for numerous chemical transformations. Its reactivity is central to the synthesis of a vast array of quinazoline derivatives.

Detailed Research Findings:

The chemistry of the 4-aminoquinazoline scaffold is rich and well-documented. The amino group can act as a nucleophile or be transformed into other functional groups.

N-Acylation/N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. acs.org

N-Alkylation: Direct alkylation can be achieved with alkyl halides, though over-alkylation can be an issue. Reductive amination, by first reacting the amine with an aldehyde or ketone to form an imine followed by reduction (e.g., with NaBH₃CN), provides a more controlled method for introducing alkyl substituents.

Displacement via 4-Chloro Intermediate: A highly versatile strategy involves the conversion of the parent 4(3H)-quinazolinone to a 4-chloroquinazoline intermediate using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). semanticscholar.org This 4-chloroquinazoline is an excellent electrophile for nucleophilic aromatic substitution (SₙAr). The chlorine atom can be displaced by a wide range of nitrogen, oxygen, or sulfur nucleophiles to generate diverse libraries of compounds. semanticscholar.orgresearchgate.net Although the title compound is already an amine, this pathway is fundamental to the synthesis of many 4-substituted quinazolines and highlights the reactivity at this position.

Buchwald-Hartwig/Ullmann Coupling: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form 4-(diaryl)aminoquinazolines.

Table 3: Potential Modifications at the 4-Amine Group

| Transformation | Reagents | Product Class | Notes |

|---|---|---|---|

| N-Acylation | Acyl Chloride (RCOCl), Pyridine | N-(6-Ethoxy-2-methylquinazolin-4-yl)amide | A common reaction for primary amines. acs.org |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | N-(6-Ethoxy-2-methylquinazolin-4-yl)sulfonamide | Forms stable sulfonamide derivatives. |

| Reductive Amination | 1. Aldehyde/Ketone 2. NaBH₃CN or NaBH(OAc)₃ | 4-(Alkylamino)-6-ethoxy-2-methylquinazoline | Controlled method for N-alkylation. |

| Buchwald-Hartwig Coupling | Aryl Halide (Ar-X), Pd catalyst, Ligand, Base | 4-(N-Aryl-amino)-6-ethoxy-2-methylquinazoline | Forms C-N bonds with aryl partners. |

Preclinical Biological Evaluation of 6 Ethoxy 2 Methylquinazolin 4 Amine

In Vitro Pharmacological Characterization

Enzyme Inhibition Assays (e.g., Kinases, other relevant enzymatic targets)

No specific data on the enzymatic inhibition profile of 6-Ethoxy-2-methylquinazolin-4-amine was found in the reviewed literature.

Receptor Binding Profiling

Information regarding the receptor binding affinity and selectivity of this compound is not available in the public scientific domain.

Cellular Assays for Modulating Key Biological Pathways

There are no specific studies detailing the effects of this compound on key biological pathways in cellular models.

Assessment of Antiproliferative and Cytotoxic Activity in Defined Cell Lines (e.g., Cancer Cell Lines)

No published data exists detailing the antiproliferative or cytotoxic activity of this compound against specific cell lines.

Antimicrobial Screening (e.g., Antibacterial, Antifungal)

There is no available data from antimicrobial screening assays for this compound.

Anti-inflammatory Activity in Cell-Based Models

The potential anti-inflammatory effects of this compound in cell-based models have not been reported in the available scientific literature.

In Vivo Pharmacological Evaluation in Animal Models

Comprehensive searches for proof-of-concept and mechanistic insights into the in vivo effects of this compound did not yield any specific studies. The following sections reflect the absence of data in the requested areas.

No published studies were identified that detail the pharmacokinetic profile of this compound in any animal species.

There is no available data on the absorption characteristics or the tissue distribution patterns of this compound following administration in animal models.

Information regarding the metabolic pathways and the resulting metabolites of this compound in vivo is not documented in the available literature.

The routes and rates of excretion for this compound and its potential metabolites from the body have not been described in any accessible research.

No studies detailing the pharmacodynamic properties of this compound in animal models were found.

There is no available information to confirm whether this compound engages with specific biological targets in vivo or modulates any relevant biomarkers.

Pharmacodynamic (PD) Assessment in Animal Models

Efficacy Studies in Preclinical Disease Models (e.g., tumor xenografts, inflammation models)

The preclinical efficacy of quinazoline (B50416) derivatives, a class of compounds to which this compound belongs, has been investigated in various disease models. These studies, primarily focusing on structurally related analogs, provide insights into the potential therapeutic applications of this chemical scaffold in oncology and inflammatory conditions. The following sections detail the research findings from in vivo efficacy studies in tumor xenograft and inflammation models.

Antitumor Efficacy in Xenograft Models

The in vivo antitumor effects of several substituted quinazoline derivatives have been demonstrated in preclinical xenograft models. These studies typically involve the implantation of human tumor cells into immunocompromised mice, followed by the evaluation of the compound's ability to inhibit tumor growth.

One study investigated a series of novel N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines. Among the synthesized compounds, one particular analog, designated as 7a, exhibited significant antitumor activity in a HepG2 (human liver cancer) xenograft model. The study reported substantial inhibition of tumor growth following the administration of this compound. nih.gov

Another research effort focused on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound sharing the 2-methylquinazoline core. In an NCI-H460 (human non-small cell lung cancer) xenograft model, this compound demonstrated a dose-dependent inhibition of tumor growth. The tumor growth inhibition rates were significant, highlighting the potential of this structural class of compounds in cancer therapy. nih.gov

Furthermore, a novel series of quinazoline derivatives were synthesized and evaluated for their antitumor activity against a gastric cancer xenograft model. Compound 18 from this series was found to significantly decrease both the average tumor volume and tumor weight in the treated animals, indicating a potent in vivo antiproliferative effect. mdpi.com

The table below summarizes the in vivo antitumor efficacy of selected quinazoline derivatives in xenograft models.

| Compound ID | Xenograft Model | Tumor Cell Line | Efficacy Outcome |

| 7a | Mouse | HepG2 | Significant inhibition of tumor growth nih.gov |

| Compound 2 | Mouse | NCI-H460 | Dose-dependent tumor growth inhibition nih.gov |

| Compound 18 | Mouse | MGC-803 | Significant decrease in tumor volume and weight mdpi.com |

Efficacy in Preclinical Inflammation Models

The anti-inflammatory potential of quinazoline derivatives has also been explored in various preclinical models of inflammation. A common model used for this purpose is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation.

In one study, a series of novel quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity. Several of these compounds demonstrated a significant reduction in paw edema volume. Notably, compounds QA-2 and QA-6 exhibited good anti-inflammatory activity, with a high percentage of reduction in paw edema volume after 4 hours. fabad.org.tr Other compounds from the same series, such as QA-1, QA-4, and QA-7, showed moderate anti-inflammatory effects. fabad.org.tr

Another investigation into substituted- nih.govfabad.org.trjneonatalsurg.comtriazolo[1,5c]quinazolinone derivatives also revealed significant anti-inflammatory properties. In a carrageenan-induced rat paw edema model, compounds K15, K18, and K19 demonstrated very good anti-inflammatory activity, with a significant reduction in inflammation that was comparable to the standard drug, diclofenac sodium. researchgate.netscispace.com

The results from these preclinical inflammation studies are summarized in the table below.

| Compound Series | Preclinical Model | Efficacy Measure | Key Findings |

| Quinazolinone derivatives (QA series) | Carrageenan-induced rat paw edema | Reduction in paw edema volume (%) | QA-2 and QA-6 showed 82.75% and 81.03% reduction, respectively. fabad.org.tr |

| Substituted- nih.govfabad.org.trjneonatalsurg.comtriazolo[1,5c]quinazolinone derivatives (K series) | Carrageenan-induced rat paw edema | Inhibition of inflammation | Compounds K15, K18, and K19 showed very good anti-inflammatory activity. researchgate.netscispace.com |

These findings underscore the potential of the quinazoline scaffold as a basis for the development of new therapeutic agents for both cancer and inflammatory diseases. The efficacy demonstrated by various analogs in these preclinical models provides a strong rationale for further investigation into compounds like this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Ethoxy 2 Methylquinazolin 4 Amine Analogs

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

Pharmacophore modeling serves as a fundamental tool in understanding the critical interactions between a ligand and its biological target. For the broader class of 4-aminoquinazoline derivatives, several key pharmacophoric features have been identified as essential for their biological activity. These generally include:

A hydrogen bond donor: The amine group at the 4-position is a critical hydrogen bond donor, interacting with specific residues in the active site of target proteins.

A hydrogen bond acceptor: The nitrogen atoms within the quinazoline (B50416) ring system (N1 and N3) act as hydrogen bond acceptors.

An aromatic ring system: The quinazoline scaffold itself provides a rigid aromatic core that engages in hydrophobic and pi-stacking interactions with the target.

Substituent effects: The nature and position of substituents on the quinazoline ring significantly modulate the compound's activity, selectivity, and pharmacokinetic properties.

In the context of 6-arylquinazolin-4-amines, which are analogs of the subject compound, pharmacophore models have been developed to understand their inhibitory activity against kinases like Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.gov These models highlight the importance of the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features for effective binding.

Systematic Exploration of Substituent Effects on Activity and Selectivity

The biological activity and selectivity of 6-ethoxy-2-methylquinazolin-4-amine analogs are profoundly influenced by the nature of the substituents at various positions of the quinazoline core.

The substitution at the 6-position of the quinazoline ring is a key determinant of potency and selectivity. While specific studies on the 6-ethoxy group in this exact scaffold are limited in the public domain, research on related 6,7-disubstituted 4-aminoquinazolines offers valuable insights. For instance, in a series of 4-amino-6,7-dimethoxyquinazoline derivatives, the methoxy (B1213986) groups were found to be important for their antihypertensive activity as α1-adrenoceptor antagonists. nih.gov

| Substituent at C6 | Potential Effect on Activity/Properties |

| Ethoxy (-OCH2CH3) | Baseline; contributes to lipophilicity and may engage in specific hydrophobic interactions. |

| Methoxy (-OCH3) | Slightly less lipophilic than ethoxy; may alter binding affinity. |

| Methyl (-CH3) | Increases lipophilicity; removes hydrogen bond accepting capability of the ether oxygen. |

| Chloro (-Cl) | Electron-withdrawing; can alter the pKa of the quinazoline nitrogens and the 4-amino group. |

| Fluoro (-F) | Small, electron-withdrawing; can modulate metabolic stability. |

The substituent at the 2-position of the quinazoline ring can significantly impact the molecule's interaction with its target. The 2-methyl group in this compound is a relatively small, lipophilic group. Its presence can influence the orientation of the molecule within the binding pocket.

In studies of other quinazoline derivatives, such as 2-(morpholin-4-yl)-N-phenylquinazolin-4-amines, modifications at the 2-position were shown to be critical for their activity as COX-II inhibitors. nih.gov Replacing the methyl group with larger or more polar moieties would likely have a substantial effect on the biological activity of this compound.

The following table outlines the potential impact of modifying the 2-methyl group:

| Substituent at C2 | Potential Effect on Activity/Selectivity |

| Methyl (-CH3) | Baseline; provides a degree of lipophilicity and steric bulk. |

| Hydrogen (-H) | Reduces steric hindrance; may allow for different binding modes. |

| Ethyl (-CH2CH3) | Increases steric bulk and lipophilicity; may enhance or disrupt binding. |

| Phenyl (-C6H5) | Significantly increases steric bulk and potential for pi-stacking interactions. |

| Morpholinyl | Introduces polarity and hydrogen bond accepting capabilities. |

The 4-amino group is a cornerstone of the pharmacophore for many biologically active quinazolines. researchgate.net It typically acts as a crucial hydrogen bond donor, anchoring the molecule to the target protein. Modifications to this group can have a dramatic effect on activity.

For instance, N-alkylation or N-acylation of the 4-amino group can alter its hydrogen bonding capacity and introduce new steric or electronic interactions. In a series of 4-amino-6,7-dimethoxyquinazoline derivatives, the nature of the substituent on the 4-amino group was a key factor in determining their antihypertensive activity. nih.gov

The table below summarizes the potential consequences of modifying the 4-amino group:

| Modification of 4-Amine | Potential Effect on Activity |

| Primary Amine (-NH2) | Baseline; acts as a hydrogen bond donor. |

| N-Methyl (-NHCH3) | Maintains hydrogen bond donor capacity but adds steric bulk. |

| N,N-Dimethyl (-N(CH3)2) | Removes hydrogen bond donor capacity; acts only as a hydrogen bond acceptor. |

| N-Acetyl (-NHCOCH3) | Reduces basicity and introduces a hydrogen bond acceptor (carbonyl oxygen). |

| N-Aryl (-NH-Aryl) | Introduces significant steric bulk and potential for additional aromatic interactions. |

Ligand Efficiency and Lipophilic Efficiency Analysis for Optimized Analogs

In modern drug discovery, optimizing the potency of a compound is not the sole objective. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to assess the quality of a lead compound.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is calculated as the pIC50 (or pKi) divided by the number of non-hydrogen atoms. Higher LE values are desirable as they indicate that a compound achieves its potency with a relatively small number of atoms.

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 minus logP. High LipE values are indicative of a compound that achieves high potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and off-target toxicity.

For a hypothetical series of optimized analogs of this compound, the goal would be to maximize both LE and LipE. The table below provides a hypothetical example of such an analysis.

| Analog | pIC50 | Heavy Atoms | logP | LE | LipE |

| Analog 1 | 7.2 | 15 | 2.5 | 0.48 | 4.7 |

| Analog 2 | 7.8 | 18 | 3.0 | 0.43 | 4.8 |

| Analog 3 | 8.1 | 17 | 2.8 | 0.48 | 5.3 |

| Analog 4 | 7.5 | 20 | 3.5 | 0.38 | 4.0 |

In this hypothetical analysis, Analog 3 would be considered the most promising, as it exhibits a favorable balance of high potency, good ligand efficiency, and excellent lipophilic efficiency.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, 3D-QSAR models have been successfully developed to predict the activity of new analogs and to provide insights into the structural features that are important for binding. nih.govnih.gov

For a series of this compound derivatives, a QSAR model could be developed using various molecular descriptors, such as:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular weight, molar volume, surface area.

Hydrophobic descriptors: logP, molar refractivity.

Topological descriptors: Connectivity indices, shape indices.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogs with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSAR model can be represented by an equation, such as:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are coefficients determined from the regression analysis. Such models for 6-arylquinazolin-4-amine derivatives have shown high reliability in predicting the activities of novel ligands. nih.gov These models, in conjunction with pharmacophore mapping, provide a powerful tool for guiding the design and optimization of new this compound analogs with improved therapeutic potential.

Mechanism of Action Elucidation for 6 Ethoxy 2 Methylquinazolin 4 Amine

Identification of Direct Molecular Targets (e.g., Specific Enzymes, Receptors)

Quinazoline (B50416) derivatives are well-known for their interaction with a diverse array of molecular targets, most notably protein kinases. ontosight.ainih.gov Many approved anticancer drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, are quinazoline-based tyrosine kinase inhibitors (TKIs). mdpi.comnih.gov These compounds typically target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). mdpi.comnih.gov

Beyond RTKs, other identified molecular targets for quinazoline derivatives include:

Non-receptor tyrosine kinases (nRTKs): Such as members of the Src family and Abelson murine leukemia viral oncogene homolog 1 (Abl). mdpi.comnih.gov

Serine/threonine kinases: Including those in the PI3K/Akt/mTOR pathway. nih.gov

DNA-associated enzymes: Such as Poly(ADP-ribose)polymerase-1 (PARP-1) and topoisomerases, which are critical for DNA repair and integrity. nih.govnih.gov

Tubulin: Some quinazoline derivatives inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest. nih.gov

G9a protein lysine (B10760008) methyltransferase: This enzyme is involved in histone methylation and p53 regulation. nih.gov

Wnt/β-catenin signaling components: Certain quinazolines can inhibit this pathway downstream of β-catenin, which is crucial in many cancers. oncotarget.comnih.gov

The following table summarizes key molecular targets of various quinazoline derivatives.

| Target Class | Specific Target Examples | Type of Compound | Reference |

| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR, FGFR, PDGFR | 4-Anilinoquinazolines | mdpi.com |

| Non-Receptor Tyrosine Kinases (nRTKs) | Src, Abl | 4-Anilinoquinazolines | mdpi.comnih.gov |

| Serine/Threonine Kinases | PI3K, Akt, mTOR | Quinazoline derivatives | nih.gov |

| DNA Repair Enzymes | PARP-1 | Quinazoline-2,4(1H,3H)-diones | nih.govnih.gov |

| Cytoskeletal Proteins | Tubulin | 2-Chloroquinazoline derivatives | nih.gov |

| Epigenetic Enzymes | G9a Methyltransferase | 2,4-Diaminoquinazolines | nih.gov |

| Signaling Pathway Proteins | β-catenin/TCF | 2,4-Diaminoquinazolines | nih.gov |

Investigation of Downstream Signaling Pathway Modulation

By interacting with their primary molecular targets, quinazoline derivatives can significantly modulate key downstream signaling pathways that govern cell fate.

EGFR/HER2 Signaling: Inhibition of EGFR and HER2 by quinazoline-based TKIs blocks the activation of major downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. nih.govarabjchem.org This leads to reduced cell proliferation, survival, and angiogenesis. For instance, Western blot analysis has confirmed that certain quinazoline derivatives inhibit the phosphorylation of EGFR and Akt in lung cancer cells. nih.gov

Wnt/β-catenin Pathway: Some quinazoline compounds have been shown to suppress Wnt/β-catenin signaling without altering the levels of β-catenin itself. oncotarget.com This suggests they act on downstream components of the pathway, such as the TCF/LEF transcription factors, thereby inhibiting the expression of Wnt target genes like MYC and AXIN2. oncotarget.comnih.gov

NF-κB Signaling Pathway: Novel quinazoline derivatives have been designed to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. arabjchem.org By suppressing NF-κB activation, these compounds can reduce the expression of genes involved in inflammation, cell survival, and proliferation, demonstrating potent anticancer activity in breast cancer models. arabjchem.org

Apoptosis Pathways: Many quinazoline derivatives induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, a natural quinazoline derivative was found to trigger apoptosis in breast cancer cells by increasing the expression of pro-apoptotic genes like BAX, BID, and caspases 2, 7, 8, and 9. nih.gov Another quinazoline analog, HMJ-30, was shown to induce apoptosis in endothelial cells by generating reactive oxygen species (ROS) and activating JNK signaling, which in turn upregulates Death Receptor 5 (DR5). spandidos-publications.com

Gene Expression Profiling and Proteomic Analysis in Response to 6-Ethoxy-2-methylquinazolin-4-amine Exposure

While specific gene expression or proteomic data for this compound is unavailable, studies on related compounds provide a blueprint for how such analyses are conducted and what they can reveal.

Gene Expression Profiling: Microarray or real-time PCR analyses are commonly used to assess changes in gene expression following treatment with a quinazoline derivative. In studies of a natural quinazoline, real-time PCR showed increased expression of several pro-apoptotic genes, including TP53, CDKN1A (p21), and multiple caspases, which helps to elucidate the molecular mechanism of cell death. nih.gov Similarly, for a derivative targeting the NF-κB pathway, microarray analysis was employed to understand its regulatory mechanism in breast cancer cells. arabjchem.org

Proteomic Analysis: Quantitative proteomics, often using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification (LFQ) followed by LC-MS/MS, identifies and quantifies thousands of proteins to map the cellular response to a compound. plos.orgsigmaaldrich.com For example, proteomic analysis of cells treated with the flavonoid quercetin, another class of kinase inhibitor, revealed significant modulation of the translational machinery, RNA metabolism, and antioxidant defense systems. sigmaaldrich.com A similar approach for a quinazoline compound would likely reveal changes in proteins related to its specific target pathway (e.g., EGFR signaling) and broader cellular processes affected by the drug, such as cell cycle regulation, apoptosis, and metabolism. plos.org

The table below illustrates the types of proteins that are often found to be differentially expressed in response to treatment with cytotoxic agents, based on proteomic studies of various compounds.

| Functional Protein Category | Examples of Modulated Proteins | Potential Implication | Reference |

| Cell Cycle & Proliferation | Cyclins (e.g., Cyclin B1), CDKs | Cell cycle arrest | mdpi.com |

| Apoptosis | Caspases (e.g., Caspase-7, -9), Bcl-2 family proteins | Induction of programmed cell death | nih.govnih.gov |

| Signal Transduction | Kinases (e.g., p-EGFR, p-Akt), Phosphatases | Inhibition of survival pathways | nih.gov |

| Cytoskeleton & Adhesion | Tubulin, E-cadherin | Inhibition of cell migration and invasion | nih.govoncotarget.com |

| Metabolism | Enzymes in glycolysis or lipid metabolism | Alteration of cellular energy production | sigmaaldrich.com |

| DNA Repair | PARP, BRCA proteins | Sensitization to DNA damage | nih.gov |

Cellular Localization and Subcellular Distribution Studies

The efficacy of a drug is highly dependent on its ability to reach its specific subcellular target. While direct studies on this compound are absent, the known targets of quinazoline derivatives imply their distribution across various cellular compartments.

Plasma Membrane: For derivatives targeting RTKs like EGFR, initial interaction occurs at the plasma membrane. mdpi.com

Cytoplasm: Compounds targeting cytoplasmic components of signaling cascades (e.g., non-receptor kinases, tubulin, or elements of the Wnt pathway) must accumulate in the cytoplasm. nih.govoncotarget.com

Nucleus: Quinazolines that inhibit nuclear enzymes such as PARP-1 or epigenetic modifiers like G9a must traverse the nuclear envelope to exert their function. nih.govnih.gov

Determining the subcellular distribution typically involves techniques such as fluorescence microscopy (if the compound is intrinsically fluorescent or tagged with a fluorophore) or cell fractionation followed by quantification of the compound in each fraction using methods like HPLC or mass spectrometry.

Exploration of Molecular Interactions and Binding Modes

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding of quinazoline derivatives to their target proteins at an atomic level. mdpi.com These studies reveal the specific amino acid residues involved in the interaction and the types of chemical bonds that stabilize the complex.

For instance, docking studies of various quinazoline derivatives with the EGFR kinase domain consistently show key interactions:

Hydrogen Bonding: A crucial hydrogen bond often forms between the N1 atom of the quinazoline ring and the backbone amide of a key methionine residue (Met793 in EGFR) in the hinge region of the ATP-binding pocket. nih.gov

Hydrophobic Interactions: The quinazoline core and its substituents engage in hydrophobic and van der Waals interactions with surrounding nonpolar residues such as Leu718, Val726, and Ala743. mdpi.com

π-π Stacking: Aromatic rings on the quinazoline scaffold can form π-π stacking interactions with phenylalanine residues (e.g., Phe856) in the binding site. acs.org

These interactions anchor the inhibitor in the ATP-binding cleft, preventing the binding of ATP and subsequent kinase activation. mdpi.com Molecular dynamics (MD) simulations can further refine these models, providing insights into the stability and flexibility of the drug-target complex over time. mdpi.com

Computational and Cheminformatics Approaches in 6 Ethoxy 2 Methylquinazolin 4 Amine Research

Molecular Docking Simulations of 6-Ethoxy-2-methylquinazolin-4-amine with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net In drug discovery, it is used to understand how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein or enzyme. The quinazoline scaffold is a well-established pharmacophore known to target a variety of enzymes, particularly protein kinases involved in cell signaling and proliferation. civilica.comnih.gov

While specific docking studies for this compound are not extensively documented in public literature, research on analogous quinazoline compounds provides a strong framework for predicting its behavior. A primary putative target for many quinazoline-based molecules is the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer progression. nih.govacs.orgnih.gov Docking studies on similar quinazoline inhibitors reveal critical interactions within the EGFR active site. For instance, the quinazoline nitrogen atoms often form crucial hydrogen bonds with key residues like Methionine 769 (Met769). nih.gov

Simulations of various 6-bromo-quinazoline derivatives against EGFR have shown binding energies ranging from -5.3 to -6.7 kcal/mol, indicating stable interactions. nih.gov It is hypothesized that this compound would adopt a similar binding mode, with its quinazoline core anchoring it within the ATP-binding pocket of the kinase and the ethoxy group potentially forming additional interactions with hydrophobic residues.

Table 1: Representative Docking Scores of Quinazoline Derivatives against EGFR

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Erlotinib (co-crystal ligand) | EGFR | - | Met769 |

| Compound 8a (6-bromo derivative) | EGFR | -6.7 | Interacts with key residues |

| Compound 8c (6-bromo derivative) | EGFR | -5.3 | Interacts with key residues |

Data sourced from a study on 6-bromo quinazoline derivatives, illustrating typical binding affinities for this class of compounds. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the thermodynamic stability and conformational dynamics of the ligand-target complex over time. tandfonline.com These simulations provide a more realistic representation of the biological environment by treating molecules as dynamic entities.

For quinazoline derivatives docked into EGFR, MD simulations are used to validate the stability of the binding pose predicted by docking. nih.govnih.gov Key analyses include the calculation of the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains in a stable equilibrium. Furthermore, the persistence of critical interactions, such as hydrogen bonds, is monitored throughout the simulation. nih.gov In studies of quinazoline-EGFR complexes, the number of hydrogen bonds formed between the ligand and the enzyme typically ranges from zero to three at any given time, with stable bonds to key residues indicating a strong interaction. nih.gov For a compound like this compound, MD simulations would be crucial to confirm that its docked conformation within a target like EGFR is stable and that the key hydrogen bonds and hydrophobic interactions are maintained.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule's biological activity. tandfonline.comnih.gov This model then serves as a 3D query for screening large compound databases to find novel molecules with the desired activity (virtual screening) or to guide the design of new compounds (de novo design). nih.gov

For quinazoline derivatives, several pharmacophore models have been developed based on their activity against various targets. For example, a 3D-QSAR pharmacophore model (AAAHR_1) developed for quinazoline-based acetylcholinesterase inhibitors consisted of three aromatic rings, one hydrogen bond acceptor, and one hydrophobic feature. tandfonline.comnih.gov Such models are instrumental in establishing a clear relationship between a compound's chemical features and its biological function. tandfonline.com A pharmacophore model relevant to this compound's potential anticancer activity would likely include features such as a hydrogen bond acceptor (from the quinazoline nitrogens), an aromatic ring system, and a hydrophobic site corresponding to the ethoxy group. This model could then be used to screen libraries for other compounds that fit these spatial and chemical requirements, potentially leading to the discovery of new and more potent inhibitors. bilecik.edu.tr

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound and its Analogs

A significant cause of late-stage failure in drug development is an unfavorable ADME profile. nih.gov In silico tools are now routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govrsc.org These predictions help to identify potential liabilities and prioritize compounds with more drug-like characteristics.

For this compound and its analogs, various ADME parameters can be calculated using computational models. These often include predictions for physicochemical properties (like lipophilicity, measured as AlogP), intestinal absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), and potential toxicity (e.g., hepatotoxicity or mutagenicity). researchgate.netfrontiersin.org For instance, in silico studies on pyrazolylaminoquinazoline derivatives predicted their LD50, carcinogenicity, and effects on the reproductive system. researchgate.net Lipinski's Rule of Five is a commonly applied filter to assess the drug-likeness of a compound based on properties like molecular weight and the number of hydrogen bond donors and acceptors. researchgate.net Predicting these properties for this compound would provide a valuable forecast of its potential behavior in a biological system.

Table 2: Representative In Silico ADME/Toxicity Predictions for Quinazoline Analogs

| Property | Prediction Method/Tool | Predicted Outcome for Analogs | Significance |

|---|---|---|---|

| Carcinogenicity | Lazar Application | Predicted to be non-carcinogenic | Indicates potential for long-term safety |

| Hepatotoxicity | ADMET Predictor | Predicted to have no toxic effects on the liver | Reduces risk of drug-induced liver injury |

| Intestinal Absorption | pkCSM | Good intestinal absorption predicted | Suggests potential for oral bioavailability |

| Caco-2 Permeability | pkCSM | High permeability predicted | Correlates with absorption across the gut wall |

Data generalized from in silico studies on various quinazoline derivatives to illustrate the types of predictions made. researchgate.netfrontiersin.org

Application of Machine Learning and AI in Predicting Quinazoline Bioactivity

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by building predictive models from large datasets. ontosight.ainih.gov These models can learn the complex relationships between a molecule's structure and its biological activity, a method known as Quantitative Structure-Activity Relationship (QSAR). civilica.comnih.gov

Table 3: Performance of Different Machine Learning Models in Predicting Bioactivity of Quinazoline Derivatives against B-raf Kinase

| Model | R² (Coefficient of Determination) |

|---|---|

| Genetic Algorithm-Multivariate Linear Regression (GA-MLR) | < 94.96% |

| Decision Tree (DT) | Lower than FFNN |

| Support Vector Machine-Particle Swarm Optimization (PSO-SVM) | Lower than FFNN |

| Feed-Forward Neural Network (FFNN) | 94.96% |

Data from a QSAR study on quinazoline derivatives, demonstrating the predictive power of various machine learning algorithms. civilica.com

Advanced Analytical Methodologies for Research and Characterization of 6 Ethoxy 2 Methylquinazolin 4 Amine

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a detailed picture of the atomic connectivity and functional groups present in 6-Ethoxy-2-methylquinazolin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting patterns), and the number of neighboring protons. The expected signals would correspond to the ethoxy group protons, the methyl group protons, the aromatic protons on the quinazoline (B50416) ring system, and the amine protons.

¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would show distinct signals for the methyl carbon, the ethoxy carbons, and the aromatic and heterocyclic carbons of the quinazoline core.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. COSY spectra would show correlations between protons that are coupled to each other, helping to piece together the proton spin systems. HSQC would correlate each proton with its directly attached carbon atom. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the substitution pattern on the quinazoline ring. sigmaaldrich.com

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Triplet | 3H | -OCH₂CH ₃ |

| Value | Quartet | 2H | -OCH ₂CH₃ |

| Value | Singlet | 3H | -CH ₃ |

| Value | Singlet | 2H | -NH ₂ |

| Value | Doublet | 1H | Aromatic Proton |

| Value | Doublet of Doublets | 1H | Aromatic Proton |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Value | -OCH₂C H₃ |

| Value | -C H₃ |

| Value | -OC H₂CH₃ |

| Value | Aromatic/Heterocyclic Carbons |

| Value | Aromatic/Heterocyclic Carbons |

| Value | Aromatic/Heterocyclic Carbons |

| Value | Aromatic/Heterocyclic Carbons |

| Value | Aromatic/Heterocyclic Carbons |

| Value | Aromatic/Heterocyclic Carbons |

| Value | Aromatic/Heterocyclic Carbons |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.govbldpharm.com For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its molecular formula (C₁₁H₁₃N₃O). This is a definitive method for confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum can also offer additional structural information. bldpharm.com

Expected HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic, methyl, and ethoxy groups, C=N and C=C stretching of the quinazoline ring, and C-O stretching of the ethoxy group.

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3300 | Medium-Strong | N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| 1650-1500 | Strong | C=N and C=C stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The quinazoline ring system in this compound would give rise to characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are sensitive to the substitution pattern and the solvent used.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of a compound from a mixture and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and quantification. For a compound like this compound, a reversed-phase HPLC method would likely be developed. tcichemicals.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

The method would be optimized for resolution, peak shape, and analysis time. Purity assessment would be performed by integrating the peak area of the main compound and any impurities. For quantification, a calibration curve would be generated using standards of known concentration. Various detectors can be coupled with HPLC, with UV detection being the most common for chromophoric compounds like quinazolines. More advanced detectors like a Diode Array Detector (DAD) can provide UV spectra of the peaks, aiding in peak identification and purity assessment. Mass spectrometric detection (LC-MS) would provide the highest specificity for both identification and quantification.

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, specific dimensions |

| Mobile Phase | Acetonitrile:Water (with potential additives) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., λmax) |

| Retention Time | Value |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS might be challenging. However, derivatization of the amine group, for example, through acetylation to form the corresponding acetamide, could increase its volatility and thermal stability, making it amenable to GC-MS analysis.

The gas chromatogram would provide the retention time of the derivatized compound, which is a characteristic feature under specific analytical conditions. The coupled mass spectrometer would provide a mass spectrum of the eluting peak, allowing for definitive identification based on its fragmentation pattern. This technique is particularly useful for identifying and quantifying trace-level impurities that are also amenable to derivatization and GC analysis.

X-ray Crystallography for Absolute Configuration and Co-crystal Structure Determination

As of the latest available research, specific X-ray crystallography data for this compound, including its absolute configuration and any co-crystal structures, has not been reported in publicly accessible scientific literature. While crystallographic studies are crucial for definitively determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, no such analysis has been published for this particular compound.

X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and conformational details, which are invaluable for understanding a compound's physical and chemical properties. Furthermore, in the case of chiral molecules, this technique can establish the absolute configuration of stereocenters. The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can be used to modify the physicochemical properties of a compound, and their structures are also elucidated using X-ray diffraction methods.

Although crystallographic data exists for structurally related quinazoline derivatives, this information cannot be directly extrapolated to describe the precise solid-state structure of this compound due to the subtle yet significant influence of substituent changes on crystal packing and molecular conformation.

Future research employing single-crystal X-ray diffraction would be necessary to provide the definitive crystal structure of this compound. Such a study would yield precise data on its molecular geometry and intermolecular interactions, such as hydrogen bonding, which govern its solid-state behavior.

Future Research Directions and Translational Perspectives for 6 Ethoxy 2 Methylquinazolin 4 Amine

Strategies for Lead Optimization and Hit-to-Lead Development

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. For 6-Ethoxy-2-methylquinazolin-4-amine, several strategies can be employed to transition it from a preliminary "hit" to a viable "lead" candidate.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationship is fundamental. This involves synthesizing and evaluating a series of analogues to understand how modifications to the quinazoline (B50416) core and its substituents affect biological activity. Key areas for modification on the this compound scaffold include:

Position 2: Altering the methyl group to other alkyl, aryl, or heterocyclic moieties can influence target binding and selectivity.

Position 4: Modifications to the amino group, such as substitution with different alkyl or aryl groups, can impact potency and pharmacokinetic properties.

Position 6: While the ethoxy group is a defining feature, exploring other alkoxy groups or bioisosteric replacements could fine-tune the compound's profile.

Computational Modeling: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can accelerate the optimization process. nih.govacs.org By building predictive models based on existing data, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.govacs.orgsemanticscholar.org These computational approaches can provide insights into the binding interactions between this compound analogues and their biological targets. nih.gov

Fragment-Based and Hybridization Approaches: Fragment-based drug discovery can identify small molecular fragments that bind to the target protein. These fragments can then be grown or linked together to create more potent leads. Additionally, molecular hybridization, which combines the structural features of this compound with other known pharmacophores, can lead to novel compounds with dual or enhanced activities. nih.govrsc.org

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The broad pharmacological profile of quinazoline derivatives suggests that this compound could have therapeutic applications beyond its initially identified activity. wisdomlib.orgmdpi.com Understanding its mechanism of action is key to unlocking this potential.

Target Deconvolution: Identifying the specific molecular target(s) of this compound is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be used to pinpoint the proteins it interacts with. Once the target is known, its role in various disease pathways can be investigated.

Expanding Therapeutic Indications: Quinazoline derivatives have demonstrated a wide array of biological activities, including:

Antiviral mdpi.com

Antibacterial and Antifungal mdpi.com

Anti-inflammatory nih.govmdpi.com

Anticonvulsant wisdomlib.org

Antidiabetic wisdomlib.org

A thorough investigation into the effects of this compound in preclinical models of these diseases could reveal new therapeutic opportunities. For instance, many quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are tyrosine kinase inhibitors used in cancer therapy. nih.govmdpi.com Exploring the potential of this compound to inhibit specific kinases involved in other diseases could be a fruitful area of research.

Investigation of Combination Therapies with Existing Pharmacological Agents

Combining therapeutic agents is a common strategy to enhance efficacy, overcome drug resistance, and reduce side effects. Preclinical studies have shown that quinazoline-based compounds can have synergistic effects when used with other drugs. nih.gov

Synergistic Antitumor Effects: In the context of cancer, combining this compound with established chemotherapeutic agents or targeted therapies could lead to improved outcomes. nih.gov For example, studies have shown that combining the VEGF receptor inhibitor cediranib, a quinazoline derivative, with other anticancer agents resulted in greater tumor growth inhibition. nih.gov

Overcoming Resistance: Drug resistance is a major challenge in cancer treatment. Combination therapies can target multiple signaling pathways simultaneously, making it more difficult for cancer cells to develop resistance. Investigating the ability of this compound to overcome resistance to existing therapies would be a valuable line of inquiry.

Development of Advanced Drug Delivery Systems for this compound

The efficacy of a drug can be significantly enhanced by optimizing its delivery to the target site. Advanced drug delivery systems can improve the solubility, stability, and bioavailability of this compound, while also enabling targeted delivery.

Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Targeted Delivery Systems: By conjugating this compound to targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors, it is possible to direct the drug specifically to diseased cells, thereby minimizing off-target effects and increasing therapeutic efficacy.

Interdisciplinary Approaches for Expanding the Scope of Quinazoline Chemistry

Innovation in quinazoline chemistry will be driven by collaborations across different scientific disciplines.

Advanced Synthetic Methodologies: The development of novel and efficient synthetic methods is crucial for generating a diverse library of this compound analogues for screening. nih.govfrontiersin.org This includes the use of transition metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions to streamline the synthetic process. nih.govfrontiersin.org

Chemical Biology and Proteomics: Integrating chemical biology and proteomics approaches will be essential for elucidating the mechanism of action of this compound and identifying its cellular targets.

Computational and Structural Biology: The synergy between computational modeling and experimental structural biology techniques, such as X-ray crystallography and NMR spectroscopy, will provide detailed insights into the molecular interactions governing the activity of this compound, guiding rational drug design. nih.gov

Challenges and Opportunities in Quinazoline-Based Drug Discovery

While the quinazoline scaffold offers immense therapeutic potential, there are also challenges to overcome in the drug discovery process.

Challenges:

Drug Resistance: The emergence of resistance to quinazoline-based drugs, particularly in oncology, is a significant hurdle. nih.gov

Selectivity: Achieving high selectivity for the desired target over other related proteins can be challenging and is crucial for minimizing side effects.